molecular formula C21H21N3O3S B2411857 2-cyclopropyl-1-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380040-40-2

2-cyclopropyl-1-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2411857
CAS No.: 2380040-40-2
M. Wt: 395.48
InChI Key: FUNYXOCIIRBOMG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzimidazole, a benzofuran, a sulfonyl group, and an azetidine ring . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzofuran compounds have shown strong biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could explore the potential applications of this compound in medicine or other fields.

Properties

IUPAC Name

2-cyclopropyl-1-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-28(26,17-7-8-20-15(11-17)9-10-27-20)23-12-16(13-23)24-19-4-2-1-3-18(19)22-21(24)14-5-6-14/h1-4,7-8,11,14,16H,5-6,9-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNYXOCIIRBOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)S(=O)(=O)C5=CC6=C(C=C5)OCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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